1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)piperidine-4-carboxamide

Description

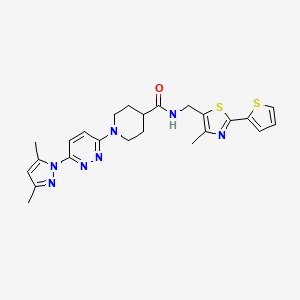

The compound 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)piperidine-4-carboxamide is a heterocyclic small molecule characterized by a pyridazine core linked to a 3,5-dimethylpyrazole group, a piperidine carboxamide backbone, and a 4-methyl-2-(thiophen-2-yl)thiazole moiety.

Properties

IUPAC Name |

1-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N7OS2/c1-15-13-16(2)31(29-15)22-7-6-21(27-28-22)30-10-8-18(9-11-30)23(32)25-14-20-17(3)26-24(34-20)19-5-4-12-33-19/h4-7,12-13,18H,8-11,14H2,1-3H3,(H,25,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUBOTPWTYPUPOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NCC4=C(N=C(S4)C5=CC=CS5)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N7OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)piperidine-4-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 378.47 g/mol. The structure contains multiple pharmacophores, including a pyrazole, pyridazine, thiazole, and piperidine moieties, which contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit a variety of biological activities:

- Antimicrobial Activity : Compounds containing pyrazole and thiazole rings have shown significant antimicrobial properties against various pathogens. For instance, derivatives have been tested against Mycobacterium tuberculosis, with some exhibiting IC50 values as low as 1.35 μM .

- Anti-inflammatory Properties : Pyrazole derivatives are known for their anti-inflammatory effects. Studies have reported IC50 values ranging from 71.11 to 81.77 μg/mL for similar compounds compared to standard anti-inflammatory drugs .

- Anticancer Activity : The compound's structure suggests potential anticancer properties, as pyrazoles are recognized for their ability to inhibit tumor growth through various pathways, including apoptosis induction and cell cycle arrest .

- Cytotoxicity : Preliminary cytotoxicity tests on human cell lines (e.g., HEK293) indicate that certain derivatives are non-toxic at effective therapeutic concentrations .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and cancer progression .

- Receptor Binding : The thiazole moiety may interact with various receptors involved in inflammatory responses and cancer pathways, enhancing the compound's therapeutic potential .

Case Study 1: Antitubercular Activity

A series of derivatives based on the pyrazole scaffold were synthesized and evaluated for their activity against Mycobacterium tuberculosis. The most active compounds showed IC50 values ranging from 1.35 to 2.18 μM, indicating strong potential for further development as antitubercular agents .

Case Study 2: Anti-inflammatory Evaluation

In vitro studies demonstrated that certain analogs exhibited significant anti-inflammatory activity with IC50 values comparable to diclofenac, suggesting their potential use in treating inflammatory diseases .

| Compound | IC50 (μM) | Activity Type |

|---|---|---|

| Compound A | 1.35 | Antitubercular |

| Compound B | 71.11 | Anti-inflammatory |

| Compound C | 2.18 | Anticancer |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Receptor Interactions

Target Compound

- Core : Pyridazine + piperidine carboxamide + thiazole.

- Key Substituents: 3,5-Dimethylpyrazole (electron-rich aromatic system).

- Hypothesized Targets : GPCRs (e.g., dopamine D2, serotonin receptors) due to the piperidine nitrogen’s electrostatic interaction with conserved Asp 3.32 .

D2AAK4 ()

- Core : Piperidine carboxamide + benzimidazolone.

- Key Substituents: Hydroxyphenyl (hydrogen-bond donor). 2-Oxo-2,3-dihydro-1H-benzimidazol-1-ylpropyl (rigid aromatic system).

- Targets : Multitarget ligand for aminergic GPCRs (D2, 5-HT2A).

- Activity : Antipsychotic (reduced amphetamine-induced hyperactivity), pro-cognitive, and anxiogenic effects at 100 mg/kg .

Pyrazole Carbothioamides ()

- Core : Pyrazole + isoxazole.

- Key Substituents :

- Carbothioamide (enhanced metal-binding capacity).

- 4-Nitrophenyl (electron-withdrawing group).

CID 1005568-80-8 ()

- Core : Piperidine carboxamide + pyrazole.

- Key Substituents :

- Sulfonyl group (polar, may improve solubility).

- Thienylmethyl (similar to the target compound’s thiophene).

- Hypothesized Targets: Unknown, but sulfonyl groups often modulate pharmacokinetics .

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.